2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide
CAS No.:
Cat. No.: VC15720484
Molecular Formula: C18H18Cl3N3OS
Molecular Weight: 430.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18Cl3N3OS |
|---|---|
| Molecular Weight | 430.8 g/mol |
| IUPAC Name | 2-methyl-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide |
| Standard InChI | InChI=1S/C18H18Cl3N3OS/c1-11-6-5-8-13(10-11)22-17(26)24-16(18(19,20)21)23-15(25)14-9-4-3-7-12(14)2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26) |
| Standard InChI Key | SRFXRJGMARDNKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C |
Introduction
The compound 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic molecule featuring a trichloroethyl group and a carbamothioyl moiety. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential biological activities similar to related compounds. This article aims to provide an overview of its structure, potential synthesis methods, and biological implications based on analogous compounds.
Synthesis Methods
The synthesis of such compounds typically involves multiple steps, including the formation of the carbamothioyl group and the incorporation of the trichloroethyl moiety. Common reagents might include chloroacetyl chloride or similar chlorinating agents for introducing the trichloro group, and thiourea or its derivatives for forming the carbamothioyl functionality.
Biological Activity and Potential Applications
Compounds with similar structures often exhibit significant biological activities, including:
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Antimicrobial Properties: Many carbamothioyl-containing compounds have shown activity against bacteria and fungi.
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Cytotoxicity: Some related compounds have been tested for their ability to inhibit cancer cell growth.
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Pharmacological Applications: The presence of amide and thioamide groups suggests potential interactions with biological targets, which could lead to various pharmacological effects.
Comparison with Related Compounds
Research Findings and Future Directions
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